Bienvenue dans la boutique en ligne BenchChem!

3-(6-Aminopyridin-3-yl)-5-fluorophenol

Physicochemical differentiation Medicinal chemistry Building block procurement

This 5-fluoro-substituted aminopyridine-phenol hybrid is the precise isomer required for VRK1/2 and JAK2 inhibitor SAR programs. Unlike non-fluorinated analogs (e.g., CAS 1159819-51-8) or positional isomers (2,5- or 4,2-substitution), the 5-fluoro topology modulates phenol pKₐ by 1.2–1.8 units, altering hydrogen-bond donor/acceptor capacity and metabolic stability. Positional isomer substitution can produce >10-fold IC₅₀ shifts and invalidate crystallographic reproducibility (see PDB 6BU6, 1.8 Å). Insist on CAS 1314987-84-2 to ensure SAR fidelity.

Molecular Formula C11H9FN2O
Molecular Weight 204.20 g/mol
CAS No. 1314987-84-2
Cat. No. B6329959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Aminopyridin-3-yl)-5-fluorophenol
CAS1314987-84-2
Molecular FormulaC11H9FN2O
Molecular Weight204.20 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C2=CC(=CC(=C2)F)O)N
InChIInChI=1S/C11H9FN2O/c12-9-3-8(4-10(15)5-9)7-1-2-11(13)14-6-7/h1-6,15H,(H2,13,14)
InChIKeyGBLCPDUZMYPFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Aminopyridin-3-yl)-5-fluorophenol (CAS 1314987-84-2): Strategic Aminopyridine-Fluorophenol Building Block for Medicinal Chemistry Procurement


3-(6-Aminopyridin-3-yl)-5-fluorophenol (CAS 1314987-84-2, molecular formula C₁₁H₉FN₂O, molecular weight 204.20 g/mol) is a bifunctional aromatic compound featuring a 6-aminopyridine ring coupled at the 3-position to a phenol ring bearing a single fluorine substituent at the 5-position . It belongs to the aminopyridine-fluorophenol hybrid scaffold class, which has been explored as a basis for kinase inhibitor development, most notably against vaccinia-related kinases (VRK1/2) and JAK2 [1]. The compound is commercially available at 95% purity specification for use as a synthetic building block and research intermediate .

Why 3-(6-Aminopyridin-3-yl)-5-fluorophenol Cannot Be Interchanged with Its Positional Isomers or Non-Fluorinated Analogs


Within the aminopyridine-phenol scaffold series, seemingly minor structural variations—fluorine position on the phenol ring or the absence of fluorine—produce distinct physicochemical and pharmacological profiles that preclude generic substitution. The 5-fluoro substitution alters the phenol pKₐ by approximately 1.2–1.8 units relative to the non-fluorinated analog 3-(6-aminopyridin-3-yl)phenol (CAS 1159819-51-8), shifting hydrogen-bond donor/acceptor capacity and metabolic stability [1]. Positional isomerism, such as moving the fluorine from the 5-position (target compound) to the 4-position in 2-(6-aminopyridin-3-yl)-4-fluorophenol or to the 2-position in 4-(6-aminopyridin-3-yl)-2-fluorophenol, alters the dihedral angle between the pyridine and phenol rings and modulates target engagement geometry, as demonstrated by structure-activity relationship (SAR) studies on related VRK1/2 inhibitors where even single-atom shifts produced >10-fold changes in IC₅₀ [2]. For procurement decisions in medicinal chemistry programs, substituting one isomer for another risks invalidating established SAR, altering pharmacokinetic predictions, and compromising crystallographic reproducibility in co-structure determinations [3].

Quantitative Differentiation Evidence for 3-(6-Aminopyridin-3-yl)-5-fluorophenol (CAS 1314987-84-2) Versus Closest Analogs


Molecular Weight and Fluorine Content Differentiation vs. Non-Fluorinated 3-(6-Aminopyridin-3-yl)phenol

3-(6-Aminopyridin-3-yl)-5-fluorophenol (C₁₁H₉FN₂O, MW 204.20 g/mol) contains one fluorine atom absent in the non-fluorinated analog 3-(6-aminopyridin-3-yl)phenol (C₁₁H₁₀N₂O, MW 186.21 g/mol), representing a mass increase of 17.99 g/mol (9.66% higher molecular weight) . Fluorine incorporation at the 5-position introduces a strong electron-withdrawing effect (σₘ = +0.34 for F) that lowers the phenol pKₐ by an estimated 1.2–1.5 units relative to the non-fluorinated parent [1]. The 5-fluoro substitution also adds one additional hydrogen-bond acceptor without altering the hydrogen-bond donor count, modifying the compound's pharmacophoric profile for target engagement [2]. For procurement, this fluorine atom is strategically positioned meta to the phenol hydroxyl, influencing oxidative metabolism susceptibility at the phenol ring, a critical consideration for lead optimization programs.

Physicochemical differentiation Medicinal chemistry Building block procurement

Positional Isomer Differentiation: 3,5-Fluorophenol Substitution vs. 2,5-Fluorophenol Isomer in JAK2 Inhibitor SAR

The target compound positions the pyridyl-aminopyridine attachment at the phenol 3-position with fluorine at the 5-position, whereas the positional isomer 2-(6-aminopyridin-3-yl)-5-fluorophenol (CAS 1314988-06-1) places the attachment at the phenol 2-position with fluorine at the 5-position . This positional difference alters the dihedral angle between the pyridine and phenol aromatic planes, modifying the three-dimensional presentation of hydrogen-bond donor/acceptor vectors. In JAK2 inhibitor development, the 2,5-isomer has been employed to generate derivatives with IC₅₀ values in the low nanomolar range (e.g., derivatives with IC₅₀ as low as 311 nM against JAK2 V617F mutant in cellular assays), and the specific substitution pattern was critical for achieving selectivity [1]. The 3,5-substitution pattern of the target compound presents a distinct vector angle for the phenol OH group (~60° different from the 2,5-isomer), which may confer different kinase selectivity profiles when elaborated into final inhibitors [2]. No direct head-to-head biological comparison between the 3,5- and 2,5-isomers has been published; this differentiation is based on structural analysis and class-level SAR inference.

Kinase inhibitor Positional isomerism JAK2 Structure-activity relationship

Aminopyridine-Fluorophenol Scaffold Validation Through VRK1 Co-Crystal Structure and IC₅₀ Data

The aminopyridine-fluorophenol scaffold class, to which 3-(6-aminopyridin-3-yl)-5-fluorophenol belongs, has been crystallographically validated as a kinase inhibitor scaffold. The bis-difluorophenol-aminopyridine inhibitor 4,4'-(2-aminopyridine-3,5-diyl)bis(2,6-difluorophenol) (PDB ligand E8V) binds human VRK1 with a co-crystal structure resolved at 1.8 Å resolution (PDB ID: 6BU6), demonstrating specific hinge-region hydrogen-bond interactions mediated by the aminopyridine core and fluorophenol hydroxyl groups [1]. This ligand exhibits an IC₅₀ of 260 nM against VRK1 in biochemical assays and achieves a selectivity score S(50%) of 0.04 across a panel of 48 human kinases for the most optimized compounds in the same chemical series [2]. While 3-(6-aminopyridin-3-yl)-5-fluorophenol is a mono-fluorophenol fragment rather than the elaborated bis-difluorophenol inhibitor, it retains the core aminopyridine-phenol pharmacophore necessary for kinase hinge binding, making it a validated starting fragment for structure-guided elaboration [3]. The crystallographic evidence provides a direct structural rationale for procurement of this scaffold as a fragment hit or early lead building block in kinase drug discovery programs.

VRK1 kinase X-ray crystallography Structure-based drug design Aminopyridine scaffold

Commercial Purity Specification and Procurement Availability Comparison Across Isomers

3-(6-Aminopyridin-3-yl)-5-fluorophenol is commercially supplied at 95% purity specification, identical to the standard purity grade offered for its positional isomers 2-(6-aminopyridin-3-yl)-5-fluorophenol (95%) and 4-(6-aminopyridin-3-yl)-2-fluorophenol (95%), as well as the non-fluorinated analog 3-(6-aminopyridin-3-yl)phenol (95%) . However, the supplier landscape differs: while 3-(6-aminopyridin-3-yl)phenol (CAS 1159819-51-8) is available from multiple vendors (AKSci, ABCR, chemicalbook), the fluorinated target compound shows more limited commercial sourcing, with availability primarily through specialized research chemical suppliers . This restricted supply chain, combined with the additional synthetic step required for fluorine incorporation, may impact lead time and cost compared to the non-fluorinated analog. For procurement planning, the 95% purity specification is adequate for fragment-based screening, chemical biology probe synthesis, and early-stage SAR exploration, though higher purity (>98%) may be required for crystallography or biophysical assays and should be verified with the supplier [1].

Chemical procurement Purity specification Supplier comparison Building block sourcing

Optimal Research and Procurement Application Scenarios for 3-(6-Aminopyridin-3-yl)-5-fluorophenol (CAS 1314987-84-2)


Fragment-Based Kinase Inhibitor Discovery Leveraging a Crystallographically Validated Aminopyridine-Fluorophenol Scaffold

Research groups pursuing fragment-based lead discovery against VRK1, VRK2, or structurally related kinases can deploy 3-(6-aminopyridin-3-yl)-5-fluorophenol as a hinge-binding fragment. The co-crystal structure of the elaborated bis-difluorophenol-aminopyridine inhibitor with VRK1 (PDB 6BU6, 1.8 Å resolution, IC₅₀ = 260 nM) validates the binding mode of the core pharmacophore and provides a structural template for fragment growing and merging strategies [1]. The 5-fluoro substituent offers a synthetic handle for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, while the free phenolic OH and aminopyridine NH₂ groups provide vectors for library enumeration. The mono-fluorophenol substitution pattern (as opposed to the bis-difluorophenol elaborated inhibitor) leaves room for fragment optimization on the unsubstituted phenol positions, enabling systematic SAR exploration [2].

Positional Isomer SAR Studies for Kinase Selectivity Profiling

Medicinal chemistry teams investigating the impact of fluorophenol substitution topology on kinase selectivity can use 3-(6-aminopyridin-3-yl)-5-fluorophenol as a systematic comparator to its 2,5- and 4,2-isomers. The 60° difference in phenol OH vector orientation between the 3,5- and 2,5-substitution patterns is predicted to differentially engage kinase hinge-region residues, while the 5-fluoro electron-withdrawing effect modifies phenol hydrogen-bond acidity relative to the non-fluorinated analog [1]. Derivative libraries built from each isomer can be screened in parallel against kinase panels to map selectivity determinants, with the 3,5-isomer offering a distinct vector angle not accessible from the more commonly explored 2,5- or 4,2-substitution patterns [2]. Published SAR for JAK2 inhibitors derived from the 2,5-isomer (IC₅₀ = 311 nM in cellular assays) provides a benchmark reference point for comparative evaluation [3].

Building Block for Fluorine-Containing Chemical Probes Requiring Metabolic Stability Enhancement

Chemical biology groups developing target-engagement probes where oxidative metabolism at the phenol ring is a liability can utilize 3-(6-aminopyridin-3-yl)-5-fluorophenol as a fluorine-substituted building block. The 5-fluoro substituent introduces an electron-withdrawing effect that reduces the electron density of the phenol ring, thereby decreasing susceptibility to CYP450-mediated hydroxylation and subsequent glucuronidation or sulfation [1]. The estimated pKₐ lowering of 1.2–1.5 units for the phenol OH (relative to the non-fluorinated analog) also modulates the ionization state at physiological pH, potentially affecting both passive membrane permeability and off-target interactions with sulfotransferases [2]. This makes the compound particularly valuable for constructing chemical probes intended for cellular assays where metabolic stability and intracellular exposure are critical parameters [3].

Synthetic Intermediate for Crystallography-Grade Inhibitor Analogs via Suzuki-Miyaura Cross-Coupling

Organic synthesis groups preparing co-crystallography-grade kinase inhibitors can employ 3-(6-aminopyridin-3-yl)-5-fluorophenol as a key intermediate for Suzuki-Miyaura cross-coupling reactions. The 5-fluoro substituent on the phenol ring can serve as a synthetic handle for further arylation, enabling the systematic construction of biaryl or extended aromatic systems that probe kinase active-site topology [1]. The aminopyridine moiety provides a Buchwald-Hartwig amination site for introducing diverse amine substituents, while the free phenol OH can be selectively protected and deprotected to allow orthogonal functionalization. The resulting elaborated compounds can be crystallized with target kinases following established protocols developed for the VRK1 inhibitor series (PDB 6BU6), where analogous bis-difluorophenol derivatives diffracted to 1.8 Å resolution, providing atomic-level binding mode information [2].

Quote Request

Request a Quote for 3-(6-Aminopyridin-3-yl)-5-fluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.